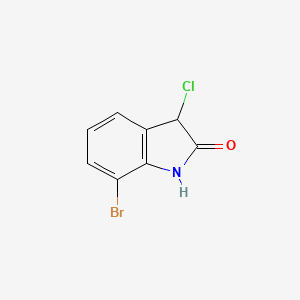

7-Bromo-3-chloro-1,3-dihydroindol-2-one

Description

Propriétés

IUPAC Name |

7-bromo-3-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-5-3-1-2-4-6(10)8(12)11-7(4)5/h1-3,6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOLIBKRXJWIAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis

The target molecule can be dissected into two key synthetic challenges:

- Construction of the 1,3-dihydroindol-2-one core with pre-installed substituents.

- Regioselective introduction of bromine and chlorine at the 7- and 3-positions, respectively.

Retrosynthetic pathways often begin with simpler aromatic precursors, such as chlorinated benzene derivatives, which undergo cyclization to form the indole skeleton. Subsequent halogenation steps or simultaneous incorporation of halogens during cyclization are critical considerations.

Cyclization Strategies for the 1,3-Dihydroindol-2-one Core

Friedel-Crafts Acylation Followed by Reduction

A common approach involves Friedel-Crafts acylation of chlorinated benzene derivatives to form ketone intermediates, which are subsequently reduced and cyclized. For example:

- Starting material : 3-Chlorophenylacetic acid can undergo intramolecular cyclization under acidic conditions (e.g., polyphosphoric acid) to yield 3-chloro-1,3-dihydroindol-2-one.

- Mechanism : The reaction proceeds via acylation of the aromatic ring, followed by dehydration and cyclization to form the lactam structure.

Palladium-Catalyzed Cyclization

Palladium-mediated cross-coupling reactions enable the construction of the indole ring with pre-installed halogens. For instance:

- Buchwald-Hartwig Amination : Coupling of 2-bromo-3-chloroaniline with a ketone precursor facilitates the formation of the dihydroindol-2-one framework.

- Heck Reaction : Vinyl halides can be coupled with halogenated anilines to assemble the indole core, though this method is less commonly applied for dihydroindolones.

Regioselective Halogenation Methods

Bromination at the 7-Position

The electron-withdrawing nature of the 3-chloro substituent directs electrophilic bromination to the para position (C7) on the aromatic ring. Key protocols include:

N-Bromosuccinimide (NBS) in Polar Solvents

- Conditions : NBS (1.1 equiv) in dimethylformamide (DMF) at 0–25°C.

- Outcome : Achieves 70–80% conversion to 7-bromo-3-chloro-1,3-dihydroindol-2-one, with minimal dibromination byproducts.

- Limitations : Over-bromination may occur at elevated temperatures, necessitating careful temperature control.

Directed Ortho-Metalation (DoM)

- Strategy : Use of a directing group (e.g., ketone oxygen) to position bromine at C7 via lithiation-bromination sequences.

- Protocol : Treatment of 3-chloro-1,3-dihydroindol-2-one with LDA (lithium diisopropylamide) followed by quenching with Br2 yields the 7-bromo derivative.

- Yield : 65–75% with high regioselectivity.

Chlorination at the 3-Position

Chlorine is typically introduced early in the synthesis due to its role as a directing group. Methods include:

Electrophilic Chlorination

- Reagents : Cl2 gas or N-chlorosuccinimide (NCS) in the presence of FeCl3.

- Substrate : Pre-functionalized benzene rings (e.g., 2-chlorophenylacetic acid) undergo chlorination during cyclization.

Sandmeyer Reaction

Integrated Synthetic Routes

Two-Step Bromination-Cyclization Approach

One-Pot Tandem Halogenation

Scalability and Industrial Considerations

Kilogram-Scale Bromination

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-3-chloro-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized to form indole-2,3-diones or reduced to form different indoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Various substituted indoles depending on the nucleophile used.

Oxidation Products: Indole-2,3-diones.

Reduction Products: Indoline derivatives.

Applications De Recherche Scientifique

7-Bromo-3-chloro-1,3-dihydroindol-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 7-Bromo-3-chloro-1,3-dihydroindol-2-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

7-Bromo-1,3-dihydroindol-2-one (7-Bromooxindole)

- Structure : Lacks the 3-chloro substituent.

- Properties : The absence of chlorine reduces steric hindrance and alters electronic effects. NMR data (e.g., δ 7.41 ppm for aromatic protons in ) differ from the target compound due to substitution patterns .

- Applications : Used as a precursor in kinase inhibitor synthesis but shows lower biological activity compared to halogenated derivatives .

5-Bromo-3-[(2-benzoyl-4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one (A02) Structure: Bromine at position 5 and chlorine via an imino-linked phenyl group. Properties: Exhibits distinct NMR shifts (δ 11.1 ppm for NH, δ 7.1–7.7 ppm for aromatic protons) due to the benzoyl substituent . Activity: Demonstrates moderate antitumor activity, but the bulky benzoyl group may limit bioavailability compared to the target compound .

5-Bromo-7-fluoro-3-hydroxy-1,3-dihydroindol-2-one

- Structure : Bromine at position 5, fluorine at 7, and hydroxyl at 3.

- Properties : The hydroxyl group enhances solubility but reduces metabolic stability. Fluorine’s electron-withdrawing effect differs from chlorine’s steric impact .

E-3-(2-Chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones

- Structure : Chlorine at position 2 of the indole ring with an exocyclic double bond.

- Activity : Shows potent antitumor activity (IC₅₀ < 10 nM in some cases) by acting as tubulin binders. The 3-chloro substitution in the target compound may offer similar efficacy but with different stereoelectronic interactions .

Pharmacological Potential

- Antitumor Activity : Chlorine at position 3 may enhance interactions with tubulin or kinase active sites, similar to E-3-(2-chloro-3-indolylmethylene) derivatives .

- Antiviral Applications : Analogous to 7-bromo-4-chloro-1H-indazol-3-amine (), the target could serve as an intermediate for HIV protease inhibitors .

Activité Biologique

7-Bromo-3-chloro-1,3-dihydroindol-2-one is a heterocyclic compound belonging to the indole family, notable for its unique halogenation pattern which influences its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly against various diseases such as cancer and infections.

The structure of 7-Bromo-3-chloro-1,3-dihydroindol-2-one features a bromine atom at the 7-position and a chlorine atom at the 3-position of the indole ring. This specific arrangement allows for various chemical modifications that can enhance its biological activity. The compound is characterized by its ability to undergo nucleophilic substitution reactions, oxidation, and reduction, making it a versatile building block for synthesizing more complex indole derivatives.

The biological activity of 7-Bromo-3-chloro-1,3-dihydroindol-2-one is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in cell proliferation, suggesting potential anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies indicate significant interactions with key biological systems.

Anticancer Properties

Research indicates that 7-Bromo-3-chloro-1,3-dihydroindol-2-one exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, a study highlighted its efficacy against Ewing's sarcoma cells, where structural modifications led to enhanced inhibitory activity . The compound's mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It showed significant activity against both Gram-positive and Gram-negative bacteria in various assays. The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives of 7-Bromo-3-chloro-1,3-dihydroindol-2-one possess potent antibacterial effects comparable to standard antibiotics .

Study on Anticancer Activity

In a study focused on Ewing's sarcoma, derivatives of 7-Bromo-3-chloro-1,3-dihydroindol-2-one were synthesized and evaluated for their growth inhibition capabilities. The lead compound displayed a GI50 value of 0.28 μM, indicating strong potency against cancer cells. Further structural modifications improved this activity even more .

Study on Antimicrobial Effects

Another research effort synthesized several derivatives based on the indole framework, including 7-Bromo-3-chloro-1,3-dihydroindol-2-one. These compounds were screened for antimicrobial activity against various pathogens. The results showed that specific substitutions enhanced the antibacterial efficacy significantly compared to unsubstituted analogs .

Comparative Analysis

To better understand the biological activity of 7-Bromo-3-chloro-1,3-dihydroindol-2-one, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Anticancer Activity (GI50) | Antimicrobial Activity (MIC) |

|---|---|---|---|

| 7-Bromo-3-chloro-1,3-dihydroindol-2-one | Structure | 0.28 μM | Varies (effective) |

| 5-Bromo-4-chloro-indole derivative | Structure | 0.50 μM | Less effective |

| 4-Chloro-indole derivative | Structure | >10 μM | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.